molecular formula C16H17FN2O2S B5732596 1-(4-fluorophenyl)-4-(phenylsulfonyl)piperazine

1-(4-fluorophenyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B5732596
M. Wt: 320.4 g/mol
InChI Key: JPHOHQHMIAHZIQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a phenylsulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 4-fluoroaniline with phenylsulfonyl chloride in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(phenylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the phenylsulfonyl group contributes to its stability and solubility. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Chlorophenyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-4-(phenylsulfonyl)piperazine: Contains a methyl group instead of fluorine, leading to differences in its chemical and physical properties.

    1-(4-Nitrophenyl)-4-(phenylsulfonyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c17-14-6-8-15(9-7-14)18-10-12-19(13-11-18)22(20,21)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHOHQHMIAHZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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